molecular formula C12H14BrClO B8672934 4-Bromo-4-(4-chlorophenyl)-3,3-dimethylbutan-2-one CAS No. 89441-41-8

4-Bromo-4-(4-chlorophenyl)-3,3-dimethylbutan-2-one

Cat. No. B8672934
M. Wt: 289.59 g/mol
InChI Key: UKVFRCUOQDOPAI-UHFFFAOYSA-N
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Patent
US04681952

Procedure details

0.91 g (0.04 mol) of sodium is dissolved in 100 ml of ethanol and, at 20° C., 10.5 g (0.036 mol) of 1-bromo-1-(4-chlorophenyl)-2,2-dimethyl-3-butanone in 20 ml of ethanol are added. The reaction mixture is stirred at 20° C. for about 15 hours, diluted with water and neutralized. It is extracted with methylene chloride, dried with sodium sulphate and the solvent is distilled off from the filtrate under waterpump vacuum. The residue is purified by distillation under high vacuum. 4.8 g (65% of theory) of 2,2-dimethyl-3-(4-chlorophenyl)cyclobutanone of boiling point 98° to 107° C./0.05 mbar are obtained.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Br[CH:3]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:4]([CH3:9])([CH3:8])[C:5](=[O:7])[CH3:6]>C(O)C.O>[CH3:8][C:4]1([CH3:9])[CH:3]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[CH2:6][C:5]1=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
BrC(C(C(C)=O)(C)C)C1=CC=C(C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 20° C. for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off from the filtrate under waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation under high vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(C(CC1C1=CC=C(C=C1)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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